molecular formula C23H11Br2F3N2O4S2 B11681312 (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11681312
M. Wt: 660.3 g/mol
InChI Key: XRBGWROUNIYSIL-VXLYETTFSA-N
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Description

(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, nitro, and trifluoromethyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 2-nitro-4-(trifluoromethyl)phenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and quantity of the product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of bromine atoms can result in various substituted products with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can be used to study the effects of different functional groups on biological activity. Its derivatives may exhibit interesting biological properties, such as antimicrobial or anticancer activity.

Medicine

In medicine, this compound and its derivatives could be explored for their potential therapeutic effects. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure can contribute to the design of materials with enhanced performance in applications such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s functional groups can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the nitro group may participate in redox reactions, while the bromine atoms can form halogen bonds with biological molecules. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one lies in its combination of multiple functional groups, which allows for diverse chemical reactions and interactions. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H11Br2F3N2O4S2

Molecular Weight

660.3 g/mol

IUPAC Name

(5E)-5-[[3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H11Br2F3N2O4S2/c24-15-8-12(10-19-21(31)29(22(35)36-19)14-4-2-1-3-5-14)9-16(25)20(15)34-18-7-6-13(23(26,27)28)11-17(18)30(32)33/h1-11H/b19-10+

InChI Key

XRBGWROUNIYSIL-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br)SC2=S

Origin of Product

United States

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